alpha-Ionol

Description

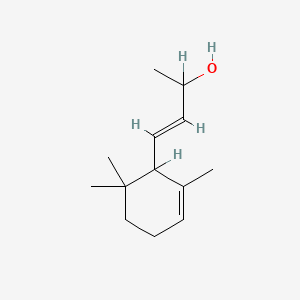

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDOJWCZWKWKSE-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC(C1/C=C/C(C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885294 | |

| Record name | (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a sweeter odour of ionones | |

| Record name | alpha-Ionol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

127.00 °C. @ 15.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 4,7-Megastigmadien-9-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.917-0.924 | |

| Record name | alpha-Ionol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

25312-34-9, 472-78-6 | |

| Record name | α-Ionol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25312-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ionol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025312349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-IONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QI2W5Y52K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,7-Megastigmadien-9-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

α-Ionol (CAS 25312-34-9): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemical Properties, Biological Activities, and Therapeutic Potential of α-Ionol.

Introduction

α-Ionol, a naturally occurring C13-norisoprenoid, is a volatile organic compound found in various plants and fruits, including grapes and raspberries.[1] With its characteristic woody and floral aroma, it has traditionally been utilized in the fragrance and flavor industries.[2][3] Beyond its sensory attributes, emerging research has highlighted the potential biological activities of α-ionol, including antioxidant and anti-cancer properties, suggesting its potential as a lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on α-Ionol (CAS 25312-34-9), focusing on its chemical and physical characteristics, synthesis, biological activities, and the putative signaling pathways it may modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

α-Ionol is a monoterpenoid alcohol with the molecular formula C₁₃H₂₂O.[4] Its chemical structure features a trimethylcyclohexenyl ring and a butenol (B1619263) side chain. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 25312-34-9 | [4][5] |

| Molecular Formula | C₁₃H₂₂O | [2][4] |

| Molecular Weight | 194.31 g/mol | [2][4] |

| IUPAC Name | (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Woody, floral, violet-like | [1][2][3] |

| Boiling Point | 127 °C at 15 mmHg | [1][5] |

| Density | 0.918 g/mL at 20 °C | [1][5] |

| Refractive Index | 1.491 at 20 °C | [5] |

| Flash Point | 93.4 °C (closed cup) | [5] |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Data for Characterization

The structural elucidation of α-ionol is supported by various spectroscopic techniques. Representative data is summarized below.

| Technique | Key Features |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of α-ionol, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). |

Synthesis of α-Ionol

α-Ionol can be obtained through two primary routes: isolation from natural sources and chemical synthesis.

Oxidative Cleavage of Carotenoids

α-Ionol is a natural degradation product of carotenoids, such as β-carotene. This process involves the oxidative cleavage of the polyene chain of the carotenoid molecule, which can occur enzymatically in plants or through non-enzymatic oxidation.

Chemical Synthesis from Citral (B94496)

A common synthetic route to ionones, including α-ionol, involves the aldol (B89426) condensation of citral with acetone (B3395972) to form pseudoionone, followed by an acid-catalyzed cyclization. The specific reaction conditions, particularly the choice of acid and temperature, can influence the isomeric ratio of the resulting ionones. Reduction of the corresponding α-ionone can then yield α-ionol.

Biological Activities and Therapeutic Potential

Preliminary studies suggest that α-ionol possesses biological activities that may be of therapeutic interest.

Antioxidant Activity

α-Ionol has been reported to exhibit antioxidant properties, which are attributed to its ability to scavenge free radicals and protect against oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Anti-Cancer Potential

There is emerging interest in the anti-cancer potential of α-ionol. Some studies suggest that it may exert cytotoxic effects on cancer cells. The proposed mechanism of action involves the modulation of intracellular signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

Putative Signaling Pathway: cAMP/PKA/AMPK Modulation

One of the hypothesized mechanisms for the biological activity of α-ionol involves the modulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It is suggested that α-ionol may influence intracellular cAMP levels, which in turn can activate Protein Kinase A (PKA) and AMP-activated Protein Kinase (AMPK).

References

- 1. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of alpha-Ionol in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-ionol (B1630846) is a C13-apocarotenoid, a class of volatile organic compounds derived from the enzymatic cleavage of carotenoids.[1] These compounds are significant contributors to the aroma and flavor profiles of many flowers, fruits, and vegetables.[2] this compound, specifically, possesses a characteristic woody, floral, and violet-like scent, making it a valuable ingredient in the flavor and fragrance industries.[3] Beyond its aromatic properties, the broader class of apocarotenoids is gaining attention for various biological activities, opening avenues for research in agriculture and pharmaceuticals.[1] This document provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, quantitative data from scientific literature, and the experimental protocols used for its extraction and analysis.

Biosynthesis of this compound

This compound is not synthesized de novo but is a degradation product of α-carotene. The biosynthesis is a multi-step process that begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated through either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway in plants.[4] These precursors are assembled into the C40 carotenoid, α-carotene.

The key step in the formation of C13-apocarotenoids is the oxidative cleavage of the parent carotenoid, catalyzed by Carotenoid Cleavage Dioxygenases (CCDs).[2][5] Specifically, the enzyme CCD1 is known to cleave α-carotene at the 9,10 and 9',10' positions to yield α-ionone.[6] Subsequently, α-ionone can be enzymatically reduced to form this compound.

Natural Sources and Quantitative Data

This compound and its direct precursor, α-ionone, have been identified in a variety of plant species. While direct quantification of this compound is not widely reported, data is available for its precursor and closely related derivatives. These compounds are often found in essential oils and fruit and flower volatiles. PubChem has reported the presence of this compound in Melissa officinalis (Lemon Balm).[7] Isotopic analysis has confirmed the presence of this compound in raspberry fruit.[8] The precursor, α-ionone, is found in blackberries, plums, and tobacco.[9]

The following tables summarize the available quantitative data for this compound precursors and derivatives in various plants.

Table 1: Quantitative Data for alpha-Ionone (Precursor to this compound)

| Plant Species | Plant Part | Compound | Concentration / Relative Abundance | Analytical Method | Reference |

| Mahonia breviracema | Leaves | α-Ionone | 1.25 - 42.39% of essential oil (varies with light intensity) | GC-MS | [10] |

| Litchi chinensis | Pericarp | α-Ionone | Highest accumulation in cracked fruit pericarp (relative) | Metabolome Analysis | [11] |

Table 2: Quantitative Data for this compound Derivatives

| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Brachiaria brizantha | Shoots | (6R,9S)-3-oxo-α-ionol | ~1.5 (June), ~2.5 (Oct), ~1.8 (Jan) | HPLC | [12] |

| Brachiaria brizantha | Shoots | (6R,9R)-3-oxo-α-ionol | ~0.8 (June), ~1.2 (Oct), ~0.9 (Jan) | HPLC | [12] |

Experimental Protocols

The identification and quantification of this compound and related volatile compounds in plant matrices typically involve extraction followed by chromatographic analysis.

Extraction of Volatiles and Essential Oils

-

Hydrodistillation: This is a classic method for extracting essential oils from plant material.

-

Protocol: Plant material (e.g., leaves, flowers) is placed in a distillation apparatus with water. The mixture is heated, and the resulting steam, carrying the volatile compounds, is condensed. The essential oil, being immiscible with water, is then separated from the aqueous phase (hydrosol). This method was used for extracting essential oils from various medicinal plants.[13]

-

-

Solvent Extraction: This method is suitable for extracting a broader range of compounds, including semi-volatiles.

-

Protocol: A weighed amount of dried, ground plant material is macerated in a suitable solvent (e.g., methanol, ethanol, hexane, dichloromethane) for a specified period. The mixture is then filtered, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[11]

-

-

Solid-Phase Microextraction (SPME): A solvent-free technique ideal for analyzing volatile and semi-volatile compounds in the headspace of a sample or directly from a liquid sample.

-

Protocol: An SPME fiber coated with a specific stationary phase is exposed to the headspace of the plant sample (e.g., leaf tissue in a sealed vial) for a set time at a controlled temperature. The analytes adsorb to the fiber, which is then directly inserted into the injector of a gas chromatograph for thermal desorption and analysis.[14]

-

Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating, identifying, and quantifying volatile compounds like this compound.

-

Protocol: The extracted sample is injected into the GC. Compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column (e.g., HP-5MS).[15] The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each compound. Identification is achieved by comparing the obtained mass spectra and retention indices with those in reference libraries (e.g., NIST) and, ideally, with authentic standards.[14][15] Quantification is typically performed by creating a calibration curve with a pure standard of the analyte.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing less volatile or thermally labile derivatives, such as glycosides or oxidized forms of ionols.

-

Protocol: An extract is separated on an HPLC column (e.g., a C18 reversed-phase column) using a specific mobile phase.[16] Detection is often performed with a Diode Array Detector (DAD) or a mass spectrometer (LC-MS).[17] Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.[12]

-

Conclusion and Future Prospects

This compound is a naturally occurring apocarotenoid found in various plants, contributing significantly to their aromatic profiles. Its biosynthesis proceeds via the oxidative cleavage of α-carotene to α-ionone, followed by reduction. While several plant sources have been identified, comprehensive quantitative data for this compound remains limited in the scientific literature, with more information available for its precursor, α-ionone, and other derivatives. Standard phytochemical analysis techniques, particularly GC-MS, are well-suited for the identification and quantification of this compound. For researchers and professionals in drug development, the biological activities of apocarotenoids present an interesting field of study. Future research should focus on screening a wider range of plant species to identify rich natural sources of this compound and performing rigorous quantification to support potential applications in the pharmaceutical and flavor industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 25312-34-9 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of α- and β-ionone, prominent scent compounds, in flowers of Osmanthus fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C13H22O | CID 5363817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Alkaloid content and essential oil composition of Mahonia breviracema cultivated under different light environments | Journal of Applied Botany and Food Quality [ojs.openagrar.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Volatile Phytochemistry of Seven Native American Aromatic Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scitepress.org [scitepress.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and Synthesis of alpha-Ionol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

alpha-Ionol (B1630846), a naturally occurring sesquiterpenoid alcohol, has garnered significant interest in the fields of flavor, fragrance, and pharmaceuticals due to its characteristic woody-floral scent and potential biological activities. This technical guide provides a comprehensive overview of the history of this compound, from its initial discovery in natural sources to the evolution of its chemical synthesis. We present a detailed examination of the key synthetic methodologies, including historical and modern reduction techniques of its precursor, alpha-ionone. This document includes detailed experimental protocols, comparative quantitative data, and visualizations of synthetic pathways to serve as a valuable resource for researchers in organic synthesis and drug development.

Discovery and Natural Occurrence

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. It is found in a variety of plants and fruits, contributing to their complex aroma profiles. While the precise first isolation and characterization of this compound from a natural source is not definitively documented in readily available literature, its presence has been reported in numerous essential oils and fruit extracts over the years.

Some of the notable natural sources of this compound include:

-

Lemon Balm (Melissa officinalis) : This herb is a known source of this compound.[1]

-

Raspberry (Rubus idaeus) : this compound is a component of the characteristic aroma of raspberries.

-

Grapes (Vitis vinifera) : It is found in grapes and contributes to the floral and fruity notes of wine.

The discovery of this compound is intrinsically linked to the study of ionones, a group of rose-scented ketones first synthesized by Tiemann and Krüger in 1893. The ionones themselves were identified as key components of the violet flower's fragrance. The subsequent exploration of ionone-related compounds naturally led to the investigation of their corresponding alcohols, including this compound.

The Genesis of this compound Synthesis: The Tiemann-Krüger Synthesis of alpha-Ionone

The synthesis of this compound is historically and practically rooted in the synthesis of its ketone precursor, alpha-ionone. The landmark achievement in this area was the Tiemann-Krüger synthesis of ionones, which laid the foundation for the production of these valuable fragrance and flavor compounds.

The synthesis begins with the aldol (B89426) condensation of citral (B94496) and acetone (B3395972) in the presence of a base to form pseudoionone. This intermediate is then subjected to an acid-catalyzed cyclization to yield a mixture of ionone (B8125255) isomers, primarily alpha- and beta-ionone. The ratio of these isomers can be controlled by the choice of the acid catalyst.

References

The Enantioselective Biological Activities of alpha-Ionol: A Technical Guide for Researchers

An In-depth Examination of Stereoisomer-Specific Bioactivity, Signaling Pathways, and Methodologies for Drug Discovery and Development

Introduction

alpha-Ionol (B1630846), a naturally occurring C13-norisoprenoid alcohol, is a volatile organic compound found in various plants and fruits, contributing to their characteristic aromas. Beyond its organoleptic properties, this compound has garnered interest in the scientific community for its potential biological activities, including antioxidant and anti-cancer effects.[1] As a chiral molecule, this compound exists as two non-superimposable mirror images, the (+)- and (-)-enantiomers. It is well-established in pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound enantiomers, with a focus on providing researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to explore their therapeutic potential. While direct comparative quantitative data on the bioactivities of (+)- and (-)-alpha-ionol is currently limited in publicly accessible literature, this guide will synthesize available information on this compound and related chiral terpenes to highlight the potential for enantioselective effects and provide detailed experimental protocols for future investigations.

Known and Potential Biological Activities

This compound has been reported to possess several biological activities, although much of the research does not differentiate between the enantiomers. The primary areas of interest include:

-

Antioxidant Properties: Like many terpenoids, this compound is suggested to have antioxidant capabilities, which could play a role in mitigating cellular damage caused by oxidative stress.[1]

-

Anti-Cancer Effects: Preliminary evidence suggests that this compound may influence cellular signaling pathways associated with cancer.[1]

-

Signaling Pathway Modulation: It has been proposed that this compound may exert its effects through the modulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1]

Given the well-documented enantioselective bioactivities of other chiral terpenes, it is highly probable that the enantiomers of this compound also exhibit differential effects. For instance, the enantiomers of the monoterpene α-pinene show distinct anti-inflammatory and antimicrobial activities. This underscores the critical importance of studying the individual enantiomers of this compound to fully elucidate their therapeutic potential.

Quantitative Data on Biological Activity

Table 1: Comparative Biological Activities of this compound Enantiomers (Hypothetical Data)

| Biological Activity | (+)-α-Ionol | (-)-α-Ionol | Reference |

|---|---|---|---|

| Cytotoxicity (IC50, µM) | Data Not Currently Available | ||

| - Cancer Cell Line A | |||

| - Cancer Cell Line B | |||

| Anti-inflammatory Activity | Data Not Currently Available | ||

| - NO Production Inhibition (IC50, µM) in RAW 264.7 cells | |||

| - TNF-α Inhibition (% at x µM) | |||

| Antimicrobial Activity (MIC, µg/mL) | Data Not Currently Available | ||

| - Staphylococcus aureus | |||

| - Escherichia coli | |||

| cAMP Pathway Activation | Data Not Currently Available |

| - EC50 for cAMP accumulation (µM) | | | |

This table is intended to serve as a framework for organizing future experimental findings. The absence of data highlights a critical area for future research.

Signaling Pathways

The cAMP signaling pathway is a crucial intracellular second messenger system that regulates a vast array of cellular processes. The potential for this compound to modulate this pathway is a key area of interest. The enantioselective activation of the cAMP/PKA signaling pathway has been demonstrated for other chiral molecules, such as S-equol, suggesting a similar potential for this compound enantiomers.

Figure 1: A proposed signaling pathway for this compound enantiomers involving the activation of a G-protein coupled receptor (GPCR) and subsequent stimulation of the cAMP/PKA cascade, leading to the regulation of gene expression.

Experimental Protocols

To facilitate further research into the enantioselective bioactivities of this compound, this section provides detailed protocols for key in vitro assays.

Synthesis and Chiral Separation of this compound Enantiomers

The enantioselective synthesis of alpha-ionone (B122830) has been reported to proceed through an this compound intermediate. A similar strategy can be adapted for the specific preparation of (+)- and (-)-alpha-ionol.

Workflow for Synthesis and Separation:

References

In-Depth Technical Guide to the Spectral Data of α-Ionol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for α-ionol. The information is presented to support research, development, and quality control activities involving this compound.

Core Spectral Data

The following sections detail the key spectral data for α-ionol, presented in tabular format for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry of α-ionol reveals a characteristic fragmentation pattern useful for its identification. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Mass Spectrometry Data for α-Ionol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 43 | 100.0 |

| 55 | 15.2 |

| 67 | 17.5 |

| 81 | 25.1 |

| 95 | 80.5 |

| 109 | 23.3 |

| 123 | 43.8 |

| 138 | 58.7 |

| 179 | 16.4 |

| 194 (M+) | 5.3 |

Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for α-Ionol

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

Note: While it is documented that the ¹³C NMR spectrum of α-ionol has been recorded in deuterated chloroform (B151607) (CDCl₃), the specific chemical shift data is not currently available in publicly accessible databases. A key reference for this data is cited as Phytochemistry, 1999, 50, 219.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific experimental spectrum for α-ionol is not provided here, the expected characteristic absorption bands based on its structure are listed below.

Table 3: Predicted Infrared Absorption Bands for α-Ionol

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300-3400 (broad) | O-H | Alcohol hydroxyl group stretching vibration |

| ~3020-3080 (medium) | C=C-H | Vinylic C-H stretching |

| ~2850-2960 (strong) | C-H | Aliphatic C-H stretching |

| ~1640-1680 (weak) | C=C | Alkene C=C stretching |

| ~1050-1150 (strong) | C-O | Alcohol C-O stretching |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectral data of a compound like α-ionol. The exact experimental conditions for the cited data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring a ¹³C NMR spectrum of α-ionol is as follows:

-

Sample Preparation: Dissolve approximately 20-50 mg of α-ionol in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a reference standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width appropriate for ¹³C NMR (e.g., 0-220 ppm), and a relaxation delay that allows for full relaxation of all carbon nuclei. Proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like α-ionol is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy:

-

Sample Preparation: A small drop of neat α-ionol is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental absorbances.

-

Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

-

Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in α-ionol.

Mass Spectrometry (MS)

For a volatile compound like α-ionol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique:

-

Sample Preparation: A dilute solution of α-ionol is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Gas Chromatography (GC): A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As α-ionol elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection and Data Analysis: A detector records the abundance of each ion at a specific m/z. The resulting mass spectrum is a plot of relative intensity versus m/z, which provides information about the molecular weight and structure of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as α-ionol.

Caption: General workflow for the spectral analysis of α-Ionol.

The Solubility Profile of alpha-Ionol in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-Ionol, a fragrant terpenoid of interest in various research and development sectors. The document details its solubility in a range of common laboratory solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of similar compounds.

Core Executive Summary

This compound, a C13 norisoprenoid, exhibits characteristic solubility behavior aligned with its chemical structure—a moderately sized molecule with a hydroxyl functional group and a significant hydrocarbon backbone. It is sparingly soluble in aqueous solutions and demonstrates good solubility in less polar organic solvents, particularly alcohols. This guide collates available quantitative and qualitative data to inform solvent selection for experimental work, formulation development, and analytical procedures.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various common laboratory solvents. Due to a lack of extensive published quantitative data for all solvents, qualitative descriptors are provided where precise figures are unavailable. For comparative context, data for the structurally similar compound alpha-Ionone (which possesses a ketone group instead of this compound's alcohol group) is also included where available, as it can offer directional guidance on solubility.

| Solvent | Chemical Formula | This compound Solubility | alpha-Ionone Solubility (for comparison) |

| Water | H₂O | ~21.02 mg/L @ 25 °C (estimated)[1] | 106 mg/L @ 25 °C |

| Ethanol | C₂H₅OH | Soluble[1][2] | Miscible with absolute alcohol; Soluble in 2-3 parts of 70% alcohol |

| Methanol | CH₃OH | Slightly Soluble[3][4] | Soluble |

| Acetone | C₃H₆O | Data not available | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available (related ionol derivatives show solubility) | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Data not available | Soluble |

| Chloroform | CHCl₃ | Sparingly Soluble[3][4] | Soluble |

Note: The provided data is a compilation from various sources and should be used as a guide. Experimental verification of solubility is recommended for specific applications.

Experimental Protocols for Solubility Determination

The following protocols outline standard laboratory methods for determining the solubility of a compound like this compound.

Visual Saturation Method (Qualitative to Semi-Quantitative)

This method is a straightforward approach to estimate solubility.

Objective: To determine the approximate solubility of this compound in a given solvent by visual inspection.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Small, clear glass vials or test tubes with closures

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Add a known volume (e.g., 1 mL) of the selected solvent to a vial.

-

Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the solvent.

-

Cap the vial and vortex vigorously for 1-2 minutes.

-

Allow the vial to stand and observe. If the solid completely dissolves, proceed to the next step. If not, the compound is likely insoluble or sparingly soluble at this concentration.

-

Continue adding known increments of this compound, vortexing after each addition, until a persistent solid (undissolved solute) is observed.

-

The approximate solubility can be calculated based on the total amount of solute dissolved in the known volume of solvent before saturation was reached.

Gravimetric Method (Quantitative)

This method provides a more precise measure of solubility.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a compatible membrane)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Prepare a supersaturated solution of this compound in the chosen solvent in a sealed container. This is achieved by adding an excess amount of this compound to the solvent.

-

Place the container in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand at the same temperature to let undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette, ensuring no solid particles are transferred.

-

Filter the supernatant through a syringe filter to remove any remaining micro-particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is removed, weigh the dish or vial containing the dried this compound residue.

-

Calculate the solubility by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant taken.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not typically associated with specific signaling pathways in the context of this guide's focus on its physicochemical properties, a logical diagram can illustrate the factors influencing its solubility.

References

The Potential of Alpha-Ionol as a Natural Antioxidant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ionol (B1630846), a naturally occurring terpenoid found in various plants, is gaining attention for its potential therapeutic properties, including its capacity as an antioxidant. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous chronic and degenerative diseases. This technical guide provides an in-depth analysis of the current understanding of this compound's antioxidant potential, detailing its performance in various antioxidant assays, its effects at the cellular level, and its putative interactions with key signaling pathways involved in the cellular stress response, namely the Nrf2 and NF-κB pathways. While direct quantitative data for this compound is still emerging, evidence from structurally related compounds and cellular studies suggests a promising role for this compound in mitigating oxidative stress. This document aims to be a comprehensive resource for researchers and professionals in drug development by consolidating available data, outlining detailed experimental protocols, and visualizing the underlying biochemical mechanisms.

Introduction to this compound and Oxidative Stress

This compound is a cyclic terpenoid alcohol that contributes to the aroma of various flowers and fruits.[1] Beyond its use as a fragrance and flavoring agent, recent research has begun to explore its bioactive properties.[1] One of the most promising of these is its potential as a natural antioxidant.

Oxidative stress is a state of cellular imbalance where the production of ROS overwhelms the antioxidant defense systems. This can lead to damage to lipids, proteins, and DNA, contributing to the aging process and the development of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants can neutralize ROS, thereby preventing or mitigating this damage. Natural antioxidants, like this compound, are of particular interest due to their potential for high efficacy and low toxicity.

In Vitro Antioxidant Activity of Ionone (B8125255) Derivatives

Direct quantitative data on the free-radical scavenging activity of this compound is limited in the current literature. However, studies on structurally similar beta-ionone (B89335) derivatives provide valuable insights into the potential antioxidant capacity of the ionone scaffold.

A recent study on a series of synthesized β-ionone thiazolylhydrazone derivatives demonstrated significant antioxidant activity in both DPPH and ABTS assays.[2][3] The half-maximal inhibitory concentration (IC50) values for the most potent of these derivatives are presented below. It is important to note that the antioxidant activity is highly dependent on the specific chemical substitutions made to the core ionone structure.

Table 1: In Vitro Antioxidant Activity of a Beta-Ionone Thiazolylhydrazone Derivative

| Assay | Compound | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |

| DPPH Radical Scavenging | β-ionone thiazolylhydrazone derivative 1k | 86.525[2] | Trolox | Not specified in this format |

| ABTS Radical Cation Scavenging | β-ionone thiazolylhydrazone derivative 1m | 65.408[3] | Trolox | Not specified in this format |

Cellular Antioxidant and Anti-inflammatory Effects of this compound

While direct free-radical scavenging data is sparse, studies on cellular models provide compelling evidence for the antioxidant and anti-inflammatory effects of this compound.

A study on human epidermal keratinocytes (HaCaT cells) exposed to UVB radiation, a potent inducer of oxidative stress, found that this compound treatment significantly inhibited the intracellular increase of ROS and the accumulation of malondialdehyde, a marker of lipid peroxidation.[4]

Furthermore, the same study demonstrated that this compound treatment led to a significant decrease in the secretion of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α), in UVB-irradiated HaCaT cells.[4] The expression of these cytokines is largely regulated by the NF-κB signaling pathway, suggesting that this compound may exert its anti-inflammatory effects through the modulation of this pathway.

Putative Mechanisms of Action: Signaling Pathways

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. Under conditions of oxidative stress, NF-κB is activated and translocates to the nucleus, where it induces the expression of a wide range of pro-inflammatory genes, including the cytokines IL-1β, IL-6, IL-8, and TNF-α. The observed reduction of these cytokines in the presence of this compound strongly suggests an inhibitory effect on the NF-κB pathway.[4]

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. In the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

While there is currently no direct evidence demonstrating that this compound activates the Nrf2 pathway, this remains a plausible mechanism for its observed antioxidant effects at the cellular level. Many natural antioxidant compounds are known to exert their effects through the activation of this pathway. Further research is warranted to investigate the potential interaction between this compound and the Nrf2-ARE signaling pathway.

Caption: Hypothesized interaction of this compound with the Nrf2-ARE pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide. These protocols are intended to serve as a starting point for researchers looking to evaluate the antioxidant potential of this compound or other lipophilic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). From this stock, prepare a series of dilutions to be tested.

-

Assay: In a 96-well microplate, add a specific volume of each this compound dilution to the wells. Then, add the DPPH solution to each well. For the control, use the solvent instead of the this compound solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Assay: Add a small volume of each this compound dilution to the ABTS working solution and mix.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Assay: Add a small volume of the sample dilutions to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄·7H₂O, and is typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (DCFH-DA) within a cell line (e.g., HepG2) in response to a peroxyl radical generator (e.g., AAPH).[5]

Procedure:

-

Cell Culture: Culture HepG2 cells in a 96-well plate until they reach confluence.

-

Loading with DCFH-DA: Treat the cells with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

-

Treatment with Antioxidant: Treat the cells with various concentrations of this compound.

-

Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

-

Fluorescence Measurement: Measure the fluorescence intensity over time. In the absence of an effective antioxidant, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Calculation: The antioxidant activity is quantified by the reduction in fluorescence in the presence of the antioxidant compared to the control. The results are often expressed as quercetin (B1663063) equivalents (QE).[5]

Conclusion and Future Directions

The available evidence, primarily from studies on structurally related ionone derivatives and cellular models, strongly suggests that this compound possesses significant antioxidant and anti-inflammatory properties. Its ability to reduce intracellular ROS and downregulate pro-inflammatory cytokines points to its potential as a valuable natural compound for mitigating conditions associated with oxidative stress.

However, to fully elucidate the potential of this compound, further research is imperative. Key areas for future investigation include:

-

Quantitative Antioxidant Assays: Direct determination of the IC50 values of this compound in DPPH, ABTS, and FRAP assays is crucial for a comprehensive understanding of its free-radical scavenging capabilities.

-

Nrf2 Pathway Activation: Studies are needed to determine if this compound can activate the Nrf2 signaling pathway, a key mechanism for cellular antioxidant defense.

-

NF-κB Pathway Inhibition: Further investigation is required to confirm the inhibitory effect of this compound on the NF-κB pathway and to elucidate the specific molecular targets.

-

In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the bioavailability, efficacy, and safety of this compound in vivo.

References

- 1. This compound | C13H22O | CID 5363817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Ionone protects against UVB-induced photoaging in epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Occurrence of Alpha-Ionol in Fruits and Vegetables: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionol (B1630846) is a C13-norisoprenoid, a class of aromatic compounds derived from the enzymatic cleavage of carotenoids. These compounds are significant contributors to the characteristic aroma and flavor profiles of many fruits, vegetables, and flowers. As a volatile organic compound, this compound, along with its oxidized form, alpha-ionone (B122830), is recognized for its pleasant floral and woody scent. Beyond its sensory attributes, the role of norisoprenoids in plant physiology and their potential bioactivity are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the reported occurrences of this compound in fruits and vegetables, details the analytical methodologies for its detection, and explores its biosynthetic origins and potential signaling functions in plants.

Data Presentation: Quantitative Occurrences of this compound and Alpha-Ionone

The quantification of this compound in various plant matrices reveals a wide range of concentrations, often influenced by the cultivar, ripeness, and growing conditions. Due to their close biosynthetic relationship and interconversion, data for both this compound and its precursor alpha-ionone are presented below to provide a more comprehensive picture of their prevalence.

| Fruit/Vegetable | Cultivar/Variety | Compound | Concentration/Relative Abundance | Reference(s) |

| Raspberry (Rubus idaeus) | 'Willamette' | This compound | 10.16% of total volatile components | [1] |

| Raspberry (Rubus idaeus) | 'Meeker' | alpha-Ionone | 11.43% of total volatile components | [1] |

| Raspberry (Rubus idaeus) | 'Willamette' | alpha-Ionone | 8.88% of total volatile components | [1] |

| Raspberry (Rubus idaeus) | 'K 81/6' | alpha-Ionone | 8.04% of total volatile components | [1] |

| Raspberry (Rubus idaeus) | 'Tulameen' | alpha-Ionone | 6.60% of total volatile components | [1] |

| Raspberry (Rubus idaeus) | 'Latham' | alpha-Ionone | 5.04% of total volatile components | [1] |

| Chinese Chive (Allium tuberosum) | Not Specified | This compound | First reported presence, specific concentration not provided in abstract | |

| Peach (Prunus persica) | Not Specified (Juice) | alpha-Ionone | Detected, relative chromatogram area reported | |

| Grape (Vitis vinifera) | Pinot noir | alpha-Ionone | Changes during berry development were not obvious |

Experimental Protocols: Analysis of this compound

The primary analytical technique for the identification and quantification of volatile compounds like this compound in plant materials is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experiment: HS-SPME-GC-MS for Volatile Compound Analysis

Objective: To extract, separate, identify, and quantify this compound and other volatile compounds from a fruit or vegetable matrix.

Methodology:

-

Sample Preparation:

-

A representative sample of the fruit or vegetable is homogenized. For fruits with seeds, the seeds are typically removed.

-

A known weight of the homogenized sample (e.g., 1-5 grams) is placed into a headspace vial.

-

To enhance the release of volatiles, an internal standard (e.g., 4-methyl-2-pentanol) and a salt solution (e.g., saturated NaCl) may be added. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

-

The vial is hermetically sealed with a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

The sealed vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes). The choice of fiber coating depends on the polarity and volatility of the target analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph.

-

The trapped volatile compounds are thermally desorbed from the fiber onto the GC column.

-

The GC column (e.g., a capillary column like DB-5ms or HP-INNOWAX) separates the individual volatile compounds based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up over time to facilitate the elution of compounds with different volatilities.

-

As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

The MS ionizes the compounds (typically via electron ionization) and fragments them into a characteristic pattern of ions.

-

The mass-to-charge ratio of these fragments is measured, creating a mass spectrum for each compound.

-

-

Identification and Quantification:

-

Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Quantification is typically performed by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with known concentrations of this compound standard.

-

Mandatory Visualizations

Biosynthesis of this compound

This compound is a product of the carotenoid degradation pathway. Specifically, it originates from the enzymatic cleavage of α-carotene. This process is primarily catalyzed by enzymes from the Carotenoid Cleavage Dioxygenase (CCD) family, such as CCD1 and CCD4.

Caption: Carotenoid degradation pathway leading to the formation of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines the typical workflow for the analysis of this compound in fruit and vegetable samples.

Caption: A generalized experimental workflow for the analysis of this compound.

Hypothetical Signaling Pathway Involving Ionones in Plant Stress Response

While a specific signaling pathway for this compound has not been fully elucidated, its origin from the carotenoid pathway, which produces key signaling molecules like abscisic acid (ABA), suggests a potential role in stress signaling. Research on the related compound, beta-ionone, has shown its involvement in plant defense responses.[2] The following diagram illustrates a hypothetical signaling cascade where ionones could act as signaling molecules in response to abiotic stress.

Caption: Hypothetical signaling pathway of ionones in plant abiotic stress response.

References

Methodological & Application

Enantioselective Synthesis of α-Ionol: A Detailed Protocol for Researchers

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of α-ionol, a valuable fragrance and flavor compound. The synthesis of the precursor, α-ionone, is achieved with an exceptionally high enantiomeric excess (ee ≥99%) through a robust multi-step sequence. The key strategic steps involve a Sharpless asymmetric dihydroxylation to establish the chiral center, followed by a biomimetic cyclization and subsequent functional group manipulations. The final reduction of the enone furnishes the target α-ionol. This protocol is intended for researchers, scientists, and professionals in the fields of organic synthesis, and drug development, providing a clear and reproducible guide for the preparation of enantiomerically pure α-ionol.

Introduction

α-Ionol is a naturally occurring sesquiterpenoid alcohol that contributes to the characteristic aroma of various flowers and fruits, most notably raspberries. Its distinct woody and floral scent profile makes it a highly sought-after ingredient in the fragrance and flavor industry. The stereochemistry of α-ionol is crucial, as the enantiomers often exhibit different olfactory properties. Therefore, the development of efficient and highly enantioselective synthetic routes is of significant academic and industrial interest.

This protocol details a highly effective method for the enantioselective synthesis of α-ionol, proceeding through the key intermediate, α-ionone. The chirality is introduced early in the synthesis via a Sharpless asymmetric dihydroxylation of the readily available starting material, geranyl acetate (B1210297). Subsequent transformations, including a regioselective cyclization and deoxygenation, lead to the formation of an enantiopure cyclogeraniol derivative, which is then converted to α-ionone. A final reduction step yields the desired enantiomer of α-ionol.

Key Synthetic Strategy

The overall synthetic pathway can be summarized in the following key transformations:

-

Sharpless Asymmetric Dihydroxylation: Introduction of chirality by the dihydroxylation of the C6-C7 double bond of geranyl acetate.

-

Epoxidation: Conversion of the resulting diol to an epoxy alcohol.

-

Biomimetic Cyclization: Zirconium tetrachloride (ZrCl₄)-promoted cyclization of the epoxy alcohol to form a diol.

-

Deoxygenation: Removal of the secondary hydroxyl group to afford enantiopure α-cyclogeraniol.

-

Oxidation and Aldol Condensation: Conversion of α-cyclogeraniol to α-ionone.

-

Reduction: Final reduction of the α,β-unsaturated ketone of α-ionone to yield α-ionol.

Data Presentation

| Step | Product | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | (6S)-6,7-Dihydroxygeranyl acetate | Geranyl acetate | AD-mix-β, (DHQD)₂PHAL | 95 | >98 |

| 2 | (6S)-(Z)-6,7-Epoxygeraniol | (6S)-6,7-Dihydroxygeranyl acetate | Trimethyl orthoacetate, Pyridinium (B92312) p-toluenesulfonate, K₂CO₃/MeOH | 85 (over 2 steps) | >98 |

| 3 | (1R,6S)-2,2,6-trimethyl-cyclohexan-1,6-diol | (6S)-(Z)-6,7-Epoxygeraniol | ZrCl₄ | 70 | >98 |

| 4 | (R)-α-Cyclogeraniol | (1R,6S)-2,2,6-trimethyl-cyclohexan-1,6-diol | Thionyl chloride, Pyridine (B92270); LiAlH₄ | 80 (over 2 steps) | >98 |

| 5 | (R)-α-Ionone | (R)-α-Cyclogeraniol | Pyridinium chlorochromate (PCC); Acetone (B3395972), NaOH | 65 | ≥99 |

| 6 | (R)-α-Ionol | (R)-α-Ionone | Sodium borohydride (B1222165) (NaBH₄), CeCl₃·7H₂O | ~95 | ≥99 |

Note: The synthesis of the (S)-enantiomer can be achieved by using AD-mix-α in the initial Sharpless asymmetric dihydroxylation step.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-α-Ionone

This protocol is adapted from the highly enantioselective synthesis described by Bovolenta et al.[1].

Step 1: Sharpless Asymmetric Dihydroxylation of Geranyl Acetate

-

To a stirred solution of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of t-BuOH and water (10 mL per gram of AD-mix-β) at room temperature, add (DHQD)₂PHAL (0.01 eq).

-

Cool the mixture to 0 °C and add geranyl acetate (1.0 eq).

-

Stir the reaction at 0 °C for 24 hours.

-

Quench the reaction by adding sodium sulfite (B76179) (1.5 g per gram of AD-mix-β) and stir for an additional hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (6S)-6,7-dihydroxygeranyl acetate.

Step 2: Synthesis of (6S)-(Z)-6,7-Epoxygeraniol

-

Dissolve the diol from Step 1 in trimethyl orthoacetate (1.2 eq) and add a catalytic amount of pyridinium p-toluenesulfonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in methanol (B129727) and add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxy alcohol, which can be used in the next step without further purification.

Step 3: ZrCl₄-Promoted Biomimetic Cyclization

-

Dissolve the crude epoxy alcohol from Step 2 in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to -78 °C under an inert atmosphere.

-

Add a solution of zirconium tetrachloride (ZrCl₄) (1.1 eq) in CH₂Cl₂ dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the diol.

Step 4: Deoxygenation to (R)-α-Cyclogeraniol

-

To a solution of the diol from Step 3 in anhydrous pyridine at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Stir the mixture at 0 °C for 1 hour.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic extracts with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Dissolve the crude product in anhydrous diethyl ether and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in diethyl ether at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.

-

Filter the resulting suspension and extract the filtrate with diethyl ether.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give crude (R)-α-cyclogeraniol.

Step 5: Synthesis of (R)-α-Ionone

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous CH₂Cl₂, add a solution of (R)-α-cyclogeraniol in CH₂Cl₂.

-

Stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude aldehyde in acetone and add a 10% aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 12 hours.

-

Neutralize the reaction with dilute HCl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to afford (R)-α-ionone.

Protocol 2: Reduction of (R)-α-Ionone to (R)-α-Ionol

Luche Reduction

-

Dissolve (R)-α-ionone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) in methanol at 0 °C.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.

-

Stir the reaction at 0 °C for 30 minutes.

-

Quench the reaction with acetone and then add water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-α-ionol.

Visualizations

Experimental Workflow for the Enantioselective Synthesis of (R)-α-Ionol

Caption: Workflow for the enantioselective synthesis of (R)-α-Ionol.

Conclusion

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of α-ionol. The described method, which leverages a Sharpless asymmetric dihydroxylation for stereocontrol, offers a reliable route to enantiomerically pure α-ionol with high yields and excellent enantioselectivity. The provided step-by-step instructions and data summary will be a valuable resource for researchers in organic synthesis and related fields.

References

Application Note: Quantitative Analysis of α-Ionol by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of α-ionol, a fragrant terpenoid found in various essential oils and a key component in flavor and fragrance formulations. The protocol outlines procedures for sample preparation, instrument parameters, and data analysis, providing researchers, scientists, and drug development professionals with a reliable methodology for accurate quantification. The method utilizes an internal standard for enhanced precision and Selected Ion Monitoring (SIM) for superior sensitivity and selectivity.

Introduction

Alpha-ionol ((E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol) is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. Its pleasant floral, woody, and sweet aroma makes it a valuable ingredient in the fragrance and flavor industries. Furthermore, α-ionol and related compounds are of interest in pharmaceutical research due to their potential biological activities. Accurate and precise quantification of α-ionol is essential for quality control in commercial products, for understanding its biosynthesis in plants, and for pharmacokinetic studies in drug development.

This document provides a comprehensive guide to the quantification of α-ionol using GC-MS, a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)